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Compound of Interest

Compound Name: CSRM617

Cat. No.: B15542696 Get Quote

In the landscape of advanced prostate cancer therapeutics, particularly for metastatic

castration-resistant prostate cancer (mCRPC), the quest for agents with a favorable therapeutic

index is paramount. This guide provides a comprehensive evaluation of the preclinical

therapeutic index of CSRM617, a novel inhibitor of the ONECUT2 (OC2) transcription factor.[1]

[2][3][4][5][6][7][8][9][10][11][12][13][14] CSRM617's performance is compared with established

treatments for mCRPC, including the androgen receptor signaling inhibitors enzalutamide and

abiraterone acetate, the chemotherapeutic agent docetaxel, and the investigational hypoxia-

activated prodrug evofosfamide (TH-302).

This analysis is intended for researchers, scientists, and drug development professionals,

offering a detailed comparison based on available preclinical and clinical data to inform future

research and development directions.

Executive Summary
CSRM617 is a first-in-class small molecule that selectively targets the ONECUT2 (OC2)

transcription factor, a master regulator of androgen receptor networks in mCRPC.[1][15][2][4][5]

[6][7][8][9][10][11][12] Preclinical studies have demonstrated its potential in inhibiting tumor

growth and metastasis in prostate cancer models.[3][4][6][8][12][13] While a quantitative

therapeutic index (TI), defined as the ratio of the toxic dose (TD50) to the effective dose

(ED50), has not been formally established for CSRM617, preclinical data suggests a favorable

therapeutic window. In mouse models, CSRM617 was well-tolerated at a daily oral dose of 50
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mg/kg, a concentration at which it demonstrated significant anti-tumor and anti-metastatic

activity without causing notable weight loss in the animals.[3]

This guide will delve into the mechanism of action, efficacy, and safety profile of CSRM617 in

comparison to current therapeutic alternatives, providing a framework for its potential

positioning in the treatment of advanced prostate cancer.

Comparative Analysis of Therapeutic Agents
The following tables summarize the key efficacy and safety parameters of CSRM617 and its

comparators. It is important to note that the data for CSRM617 is preclinical, while the

information for enzalutamide, abiraterone, and docetaxel is derived from clinical studies.

Evofosfamide data is primarily from preclinical and clinical trials.
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Parameter CSRM617
Enzalutami
de

Abiraterone
Acetate

Docetaxel
Evofosfami
de (TH-302)

Target/Mecha

nism

ONECUT2

(OC2)

transcription

factor

inhibitor.[1]

[15][2][4][5][6]

[7][8][9][10]

[11][12]

Androgen

receptor (AR)

signaling

inhibitor.[16]

[17][18]

CYP17A1

inhibitor,

blocks

androgen

synthesis.[5]

[6][19]

Microtubule

inhibitor,

disrupts

mitosis.[2][3]

[4][20]

Hypoxia-

activated

prodrug,

releases a

DNA-

alkylating

agent in

hypoxic

tumor

regions.[1]

[21][22][23]

Preclinical

Efficacy

In Vitro

(IC50): 5-20

µM in various

prostate

cancer cell

lines.[7][9] In

Vivo:

Significant

reduction in

tumor volume

and

metastasis in

22Rv1

xenograft

model at 50

mg/kg daily

oral dose.[3]

N/A (Clinically

established)

N/A (Clinically

established)

N/A (Clinically

established)

In Vitro

(IC50): >40

µM

(normoxia),

0.1-90 µM

(hypoxia).[22]

In Vivo: 43-

89% tumor

growth

inhibition in

H460

xenografts at

6.25-50

mg/kg.[22]

Clinical

Efficacy

Not yet in

clinical trials.

[7]

Metastasis-

Free Survival

(MFS):

Statistically

significant

improvement

Overall

Survival

(OS):

Prolonged

median OS

by 4.8

Overall

Survival

(OS): Median

OS of 18.9

months in

combination

Not yet FDA

approved;

clinical trial

results have

been mixed.
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in nmCSPC

with high-risk

BCR.[16]

Overall

Survival

(OS):

Improved OS

in mCRPC.

[18]

months in

post-

docetaxel

mCRPC

patients.[19]

with

prednisone

for hormone-

refractory

metastatic

prostate

cancer.[3]

Approved

Dose
N/A

160 mg once

daily.[16]

1000 mg

once daily

with

prednisone.

[5]

75 mg/m² IV

every 3

weeks with

prednisone.

[2][3]

N/A
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Parameter
CSRM617
(Preclinical)

Enzalutami
de (Clinical)

Abiraterone
Acetate
(Clinical)

Docetaxel
(Clinical)

Evofosfami
de (TH-302)
(Preclinical/
Clinical)

Reported

Toxicity

Well-tolerated

in mice at 50

mg/kg daily

oral dose with

no significant

effect on

body weight.

[3]

Hot flush,

musculoskele

tal pain,

fatigue,

diarrhea,

asthenia,

back pain,

arthralgia.

Seizures can

occur rarely.

[16][17]

Mineralocorti

coid excess-

related

adverse

events

(hypertension

,

hypokalemia,

fluid

retention),

hepatotoxicity

.[5][6]

Neutropenia,

febrile

neutropenia,

anemia,

neuropathy,

fatigue,

nausea,

diarrhea, fluid

retention.[2]

Myelosuppre

ssion

(thrombocyto

penia,

neutropenia),

mucositis,

skin and nail

toxicity.

Increased

toxicity when

administered

simultaneousl

y with other

chemotherap

eutics.[1][23]

Therapeutic

Window

Appears

favorable in

preclinical

models, with

efficacy

observed at a

well-tolerated

dose.[3]

Generally

considered to

have a

favorable

therapeutic

window,

allowing for

chronic

administratio

n.[18]

Manageable

toxicity profile

with

appropriate

monitoring,

allowing for

long-term

treatment.[6]

Narrower

therapeutic

index

compared to

AR-targeted

agents, with

more

significant

and acute

toxicities.[20]

The

therapeutic

index is

dependent on

the degree of

tumor

hypoxia.

Systemic

toxicity can

be a limiting

factor.[1][23]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to evaluate these

compounds, the following diagrams are provided in Graphviz DOT language.
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CSRM617 Mechanism of Action
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Caption: CSRM617 inhibits the ONECUT2 transcription factor, leading to apoptosis and

reduced tumor progression.

General Experimental Workflow for Efficacy Evaluation
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In Vitro Studies In Vivo Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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